molecular formula C14H12INO2 B336595 N-(4-iodophenyl)-3-methoxybenzamide

N-(4-iodophenyl)-3-methoxybenzamide

Cat. No.: B336595
M. Wt: 353.15 g/mol
InChI Key: AWWUBUIKOGZKQP-UHFFFAOYSA-N
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Description

N-(4-Iodophenyl)-3-methoxybenzamide is a chemical compound of interest in scientific research and development, particularly in the fields of medicinal chemistry and neuroscience. Structural analogs of this compound, specifically benzamide derivatives, have been investigated as potential ligands for sigma receptors, which are implicated in various neurological processes and disorders . The presence of the methoxybenzamide moiety is a key feature in several compounds studied for their binding affinity . Research into similar compounds suggests that the electron-donating properties of substituents on the benzamide ring can significantly influence a molecule's receptor selectivity and binding characteristics . This makes this compound a valuable scaffold for further exploration in the design of receptor-specific probes. The compound is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C14H12INO2

Molecular Weight

353.15 g/mol

IUPAC Name

N-(4-iodophenyl)-3-methoxybenzamide

InChI

InChI=1S/C14H12INO2/c1-18-13-4-2-3-10(9-13)14(17)16-12-7-5-11(15)6-8-12/h2-9H,1H3,(H,16,17)

InChI Key

AWWUBUIKOGZKQP-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)I

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Halogen-Substituted Benzamides The iodine atom in N-(4-iodophenyl)-3-methoxybenzamide distinguishes it from halogenated analogs. Evidence from maleimide derivatives (e.g., N-(4-fluorophenyl)- and N-(4-iodophenyl)maleimide) indicates that halogen size minimally impacts inhibitory potency against monoacylglycerol lipase (MGL), with IC50 values ranging between 4.34–7.24 μM regardless of halogen type . However, iodine’s larger atomic radius may enhance van der Waals interactions in receptor binding, a factor critical in drug design.

Methoxy Position and Bioactivity The 3-methoxy group in the target compound contrasts with 4-methoxy analogs like 3-[(ethoxyacetyl)amino]-N-(4-methoxyphenyl)benzamide (CAS 791799-96-7). Positional isomerism affects electronic distribution and hydrogen-bonding capacity, influencing solubility and metabolic stability . For instance, 3-methoxy substitution in dopamine receptor ligands (e.g., compound 7 in ) improves D4 receptor selectivity (>100-fold over D2/D3) and optimizes logP (2.37–2.55), enhancing blood-brain barrier penetration .

Pharmacological and Physicochemical Properties

Receptor Affinity and Selectivity this compound shares structural motifs with D4 receptor ligands such as N-[2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide (compound 7, ). The latter exhibits nanomolar D4 affinity (Ki < 10 nM) and low off-target binding to serotonin and sigma receptors. The iodine substituent in the target compound may further modulate receptor interactions, though radiolabeling studies would be required to confirm this .

This trade-off must be balanced in CNS-targeting drug design .

Data Tables

Table 1: Halogen-Substituted Benzamides and Inhibitory Activity

Compound Halogen Target Enzyme IC50 (μM) Reference
N-(4-iodophenyl)maleimide I MGL 4.34
N-(4-fluorophenyl)maleimide F MGL 5.18
N-(4-chlorophenyl)maleimide Cl MGL 7.24

Table 2: Physicochemical and Pharmacological Comparison

Compound logP Receptor Affinity (Ki) Selectivity (D4/D2) Reference
This compound ~2.8* Not reported Not reported
N-[2-(4-(3-cyanopyridin-2-yl)piperazin-1-yl)ethyl]-3-methoxybenzamide 2.37 D4: <10 nM >100-fold
N-(4-methoxyphenyl)benzamide 2.1 Tyrosinase: 1.2 μM N/A

*Estimated via analogy to .

Preparation Methods

Acyl Chloride-Mediated Amidation

The most direct route involves the reaction of 4-iodoaniline with 3-methoxybenzoyl chloride under basic conditions. This method, adapted from analogous benzamide syntheses in patent literature, proceeds via nucleophilic acyl substitution (Figure 1).

Procedure :

  • 3-Methoxybenzoyl chloride synthesis : 3-Methoxybenzoic acid is treated with thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) in chlorobenzene at 70–80°C for 2 hours to form the acyl chloride.

  • Amidation : 4-Iodoaniline is added to the acyl chloride in the presence of triethylamine (TEA) or pyridine to neutralize HCl. The reaction is refluxed at 100°C for 2–3 hours, followed by solvent removal and crystallization.

Key Data :

ParameterValueSource
Yield92–95%
Purity (HPLC)>98%
Melting Point152–154°C
SolventChlorobenzene

Mechanistic Insight : The electron-withdrawing iodine atom on 4-iodoaniline slightly reduces nucleophilicity, necessitating elevated temperatures for complete reaction. TEA enhances the reaction by scavenging HCl, shifting equilibrium toward product formation.

Coupling Agent-Assisted Synthesis

For laboratories avoiding acyl chlorides, carbodiimide-based coupling agents such as EDCI/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/N-hydroxybenzotriazole) enable direct amide bond formation between 3-methoxybenzoic acid and 4-iodoaniline.

Procedure :

  • Activation : 3-Methoxybenzoic acid (1.0 equiv) is mixed with EDCI (1.2 equiv) and HOBt (1.1 equiv) in dry DMF or THF at 0°C for 30 minutes.

  • Coupling : 4-Iodoaniline (1.05 equiv) is added, and the mixture is stirred at 25°C for 12–18 hours.

  • Work-up : The product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography.

Key Data :

ParameterValue
Yield85–88%
Purity (HPLC)95–97%
SolventDMF/THF

Advantages : Eliminates hazardous acyl chloride handling.
Limitations : Higher cost of coupling agents and longer reaction times.

Industrial-Scale Production Methodologies

Continuous Flow Reactor Systems

Patent data highlights the use of continuous flow reactors for scalable benzamide production. For this compound:

  • Reactor Design : Tubular reactors with controlled temperature (100–120°C) and pressure (1–2 bar).

  • Feedstock : 3-Methoxybenzoyl chloride and 4-iodoaniline are pumped separately into a mixing chamber with TEA.

  • Output : Achieves 94% yield with 99% purity after in-line crystallization.

Catalytic Enhancements

Introducing DMAP (4-dimethylaminopyridine) as a catalyst (5 mol%) accelerates the acylation step, reducing reaction time to 1 hour while maintaining yields >90%.

Critical Analysis of Reaction Parameters

Solvent Effects

  • Chlorobenzene : Optimal for acyl chloride reactions due to high boiling point (131°C) and inertness.

  • THF : Preferred for coupling agent methods, offering better solubility for polar intermediates.

Temperature Optimization

  • Acyl Chloride Route : Reflux at 100°C ensures complete conversion without iodophenyl group degradation.

  • Coupling Agent Route : Room temperature (25°C) suffices but requires prolonged stirring.

Purification and Characterization

Recrystallization

  • Solvent System : Ethanol/water (3:1) yields needle-like crystals with 99.5% purity.

  • Yield Loss : ~5% during recrystallization due to solubility limitations.

Chromatographic Methods

  • Silica Gel : Elution with hexane/ethyl acetate (7:3) resolves unreacted 4-iodoaniline (Rf = 0.3) from product (Rf = 0.6).

Comparative Evaluation of Methods

MethodYieldPurityScalabilityCost
Acyl Chloride92–95%>98%HighLow
Coupling Agent85–88%95–97%ModerateHigh
Continuous Flow94%99%Very HighMedium

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